N-(6-Bromohexyl)phthalimide
Description
Brief Overview of the Compound
N-(6-Bromohexyl)phthalimide is an organic compound characterized by a phthalimide (B116566) group connected to a six-carbon alkyl chain with a terminal bromine atom. cymitquimica.com The phthalimide portion consists of a cyclic imide derived from phthalic acid, while the bromohexyl chain provides a reactive site. cymitquimica.com This bifunctional nature, possessing both a protected amine in the form of the phthalimide and a reactive alkyl halide, makes it a notable molecule in synthetic organic chemistry. It typically presents as a white to off-white crystalline solid at room temperature. tcichemicals.comlabproinc.comcymitquimica.com The presence of the bromine atom significantly influences its reactivity, particularly in reactions involving nucleophilic substitution. cymitquimica.com
Significance in Chemical Synthesis
The importance of this compound in chemical synthesis stems from its role as a versatile building block and intermediate. cymitquimica.comfishersci.fi It is widely used in the preparation of more complex molecules, including pharmaceutical intermediates and agrochemicals. cymitquimica.com The phthalimide group serves as a masked primary amine, which can be deprotected under specific conditions, while the bromohexyl moiety acts as an electrophilic linker, allowing for the covalent attachment to various nucleophiles. This dual functionality enables its use in multistep synthetic sequences to introduce a protected aminohexyl chain into a target structure.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(6-bromohexyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c15-9-5-1-2-6-10-16-13(17)11-7-3-4-8-12(11)14(16)18/h3-4,7-8H,1-2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZFTIPKNPTDIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179303 | |
| Record name | N-(6-Bromohexyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24566-79-8 | |
| Record name | N-(6-Bromohexyl)phthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024566798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24566-79-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28852 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(6-Bromohexyl)phthalimide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(6-bromohexyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
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Methodologies for the Synthesis of N 6 Bromohexyl Phthalimide
Classical Gabriel Synthesis Modifications and Optimizations
The classical Gabriel synthesis has been adapted and optimized for the efficient production of N-(6-Bromohexyl)phthalimide. These modifications primarily concern the reaction conditions for the alkylation of potassium phthalimide (B116566) with 1,6-dibromohexane (B150918), including the choice of solvent, molar ratios of reactants, temperature, and reaction duration.
The core of the synthesis is the nucleophilic substitution reaction between potassium phthalimide and 1,6-dibromohexane. libretexts.org The phthalimide anion is a potent nucleophile that displaces one of the bromide ions on the hexane (B92381) chain to form the desired N-C bond. masterorganicchemistry.com
N,N-Dimethylformamide (DMF) is a commonly employed solvent for the synthesis of this compound. thermofisher.commasterorganicchemistry.comgoogle.com Its polar aprotic nature facilitates the dissolution of potassium phthalimide and promotes the S_N2 reaction pathway. masterorganicchemistry.com A described procedure involves reacting potassium phthalimide with an excess of 1,6-dibromohexane in DMF. google.com The reaction mixture is heated with stirring to ensure completion. Following the reaction, both the DMF solvent and the unreacted 1,6-dibromohexane are typically removed under reduced pressure to isolate the crude product. google.comgoogle.com
One specific example details the reaction of 0.416 moles of potassium phthalimide with 1.04 moles of 1,6-dibromohexane in 250 ml of DMF. google.com
To create a more environmentally friendly and efficient process, a method for synthesizing N-(ω-bromoalkyl)phthalimides without a cosolvent has been developed. google.comgoogle.com This technique involves heating a mixture of potassium phthalimide and an excess of 1,6-dibromohexane under vigorous stirring. google.com The excess 1,6-dibromohexane itself acts as the reaction medium. This approach simplifies the work-up procedure as there is no solvent to remove, and the excess reactant can be recovered by distillation. google.comrsc.org
The molar ratio of 1,6-dibromohexane to potassium phthalimide is a critical parameter to control the formation of the desired mono-substituted product and minimize the formation of the di-substituted byproduct, 1,6-bis(phthalimido)hexane. Using a significant excess of 1,6-dibromohexane favors the formation of this compound.
For solvent-based approaches, a molar ratio of 1,6-dibromohexane to potassium phthalimide of approximately 2.5:1 (1.04 mole to 0.416 mole) has been reported. google.com In solvent-free conditions, the recommended molar ratio of the dibromoalkane to potassium phthalimide ranges from 3:1 to 8:1, with a preferred range of 4:1 to 6:1. google.comgoogle.com
Table 1: Molar Ratios for this compound Synthesis
| Synthesis Method | Reactant 1 | Reactant 2 | Molar Ratio (Dibromohexane:Phthalimide) | Reference |
| Solvent-based (DMF) | 1,6-Dibromohexane | Potassium Phthalimide | ~2.5:1 | google.com |
| Solvent-free | 1,6-Dibromohexane | Potassium Phthalimide | 3:1 to 8:1 (4:1 to 6:1 preferred) | google.comgoogle.com |
Reaction temperature and duration are crucial for ensuring the reaction goes to completion while minimizing side reactions.
In the DMF-based solvent approach, the reaction has been carried out by heating the mixture to 90°C and maintaining it at that temperature with stirring for 75 minutes. google.com
For the solvent-free method, the condensation reaction is conducted at a temperature ranging from 50°C to 130°C. google.comgoogle.com A more preferential temperature range is cited as 100°C to 120°C to achieve an optimal reaction rate. google.comgoogle.com
Table 2: Temperature and Time Parameters for this compound Synthesis
| Synthesis Method | Temperature | Reaction Time | Reference |
| Solvent-based (DMF) | 90°C | 75 minutes | google.com |
| Solvent-free | 50°C - 130°C (100°C - 120°C preferred) | Not specified | google.comgoogle.com |
After the reaction is complete, a series of purification steps are necessary to isolate pure this compound. The specific methodology depends on whether a solvent was used.
In the solvent-free method, the reaction mixture is first cooled, and then water is added to dissolve the potassium bromide byproduct. google.com The organic phase, containing the product and excess 1,6-dibromohexane, is separated. The excess 1,6-dibromohexane is then removed from the organic phase by distillation under reduced pressure. google.comrsc.org
For solvent-based reactions, the solvent and excess reactant are first removed by evaporation under reduced pressure at elevated temperatures (e.g., 90°C - 130°C). google.comgoogle.com The resulting solid residue can then be worked up. A common technique involves dissolving the residue in a solvent like chloroform (B151607), followed by washing with water to remove any remaining potassium bromide. A wash with a dilute basic solution, such as 0.1 molar sodium carbonate, can be used to remove any unreacted potassium phthalimide. google.com
The final step in purification for both methods is typically crystallization. Low boiling point alcohols such as ethanol (B145695), methanol, or isopropanol (B130326) are effective for this purpose. google.com Another reported method involves recrystallization from petroleum ether. google.com The purified product is then dried under reduced pressure at a temperature not exceeding 50°C. google.com
Purification Methodologies and Yield Optimization
Solvent Extraction Procedures (e.g., CHCl3)
After the initial reaction, the excess 1,6-dibromohexane is often removed by distillation, frequently under reduced pressure. orgsyn.org The remaining solid mixture contains the desired product, inorganic salts (e.g., potassium bromide), and potentially some diphthalimidohexane by-product. orgsyn.org Solvent extraction is employed to separate the organic product from the inorganic salts. The crude mixture is typically refluxed with a suitable organic solvent that readily dissolves this compound while leaving the inorganic salts undissolved. orgsyn.org Although chloroform (CHCl3) can be used, other solvents like carbon disulfide have also been documented for similar phthalimide derivatives. orgsyn.org The hot solution is then filtered to remove the insoluble inorganic materials.
Recrystallization Techniques (e.g., ethanol, low-boiling alcohols)
Recrystallization is a critical step for purifying the crude this compound obtained after solvent extraction. Low-boiling alcohols, particularly ethanol or dilute aqueous ethanol, are commonly used for this purpose. orgsyn.org The crude solid is dissolved in a minimum amount of hot or boiling alcohol. If colored impurities are present, a small amount of decolorizing carbon can be added to the boiling solution, which is then filtered hot to remove the carbon. orgsyn.org Upon cooling the filtrate, the purified this compound crystallizes out of the solution, as its solubility is significantly lower at reduced temperatures. orgsyn.org This process effectively removes more soluble impurities that remain in the mother liquor. The purified product typically presents as white to pale cream crystals. thermofisher.com A successful recrystallization yields a product with a sharp melting point, which for this compound is in the range of 51-60°C. thermofisher.comchemicalbook.com
Filtration and Drying under Reduced Pressure
Once crystallization is complete, the purified crystals are collected from the cold solvent mixture via suction filtration, often using a Büchner funnel. This method allows for the rapid separation of the solid product from the liquid mother liquor. The collected crystalline cake is typically washed with a small amount of cold solvent to remove any remaining impurities. To ensure the complete removal of residual recrystallization solvent, the final product is dried under reduced pressure (in a vacuum desiccator or oven). orgsyn.org This yields the pure, dry, crystalline this compound. orgsyn.org
Alternative Synthetic Routes to this compound
Beyond the classical approach, several alternative synthetic strategies have been developed to improve yield, reaction time, and environmental friendliness.
Phthalimide-based N-Alkylation with 1,6-Dibromohexane via Various Base Catalyses
The N-alkylation of phthalimide is the cornerstone of this compound's synthesis, and the choice of base and reaction conditions can significantly influence the outcome. The Gabriel synthesis traditionally involves deprotonating phthalimide with a strong base to form a potent nucleophile, which then attacks the alkyl halide. byjus.com
Potassium Hydroxide (KOH): This is a common and effective base for generating the potassium salt of phthalimide in situ. The reaction is typically carried out in an alcoholic solvent. orgsyn.orgbyjus.com
Potassium Carbonate (K2CO3): A milder base, K2CO3, is often used in polar aprotic solvents like dimethylformamide (DMF) or under mechanochemical (ball milling) conditions. nih.govbeilstein-journals.org Mechanochemical synthesis offers a solvent-free alternative that can lead to high yields. nih.gov
Potassium Fluoride-Alumina (KF-Al2O3): The use of KF supported on alumina (B75360) provides a solid-phase basic catalyst that is highly effective for the N-alkylation of phthalimides. rsc.org Its strong basicity increases the nucleophilicity of the phthalimide nitrogen, and its solid nature can simplify workup procedures. rsc.org
The table below summarizes various base and solvent systems used in the N-alkylation of phthalimides.
| Base | Solvent/Condition | General Findings |
| Potassium Hydroxide (KOH) | Ethanol | Standard, effective method for generating the phthalimide salt. orgsyn.orgbyjus.com |
| Potassium Carbonate (K2CO3) | DMF or Ball Milling | Milder conditions; ball milling offers a solvent-free, eco-friendly option. nih.gov |
| KF-Alumina | Acetonitrile | Strong, solid-supported base; efficient and chemoselective. rsc.org |
Exploration of Phase-Transfer Catalysis in N-Alkylation
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as a solid inorganic salt (potassium phthalimide) and an organic solution of 1,6-dibromohexane. tandfonline.comacsgcipr.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the phthalimide anion from the solid or aqueous phase into the organic phase, where it can react with the alkyl halide. tandfonline.com
This method can lead to faster reaction rates, milder conditions, and the ability to use a wider range of solvents. tandfonline.comacsgcipr.org Catalysts like tetrahexylammonium (B1222370) bromide or tetraoctylammonium bromide have been shown to be effective in the N-alkylation of potassium phthalimide. tandfonline.comresearchgate.net The efficiency of the reaction can depend on several factors, including the specific catalyst used, the solvent, and temperature. tandfonline.com
| Catalyst Example | Solvent | Key Advantage |
| Tetrahexylammonium bromide | Acetonitrile | High catalytic activity, enabling faster reaction rates than uncatalyzed systems. tandfonline.com |
| Tetraoctylammonium bromide | Methanol | Effective in solid-liquid PTC for N-alkylation of phthalimide. researchgate.net |
| Tetrabutylammonium bromide (TBAB) | Organic Solvents | Commonly used catalyst for PTC reactions, including N-alkylations. tandfonline.com |
Microwave-Assisted Synthesis Approaches
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions from hours to minutes. nih.gov The N-alkylation of phthalimide and its derivatives is amenable to this technology. In a typical microwave-assisted approach, phthalimide or its potassium salt is mixed with 1,6-dibromohexane in a suitable high-boiling polar solvent, such as DMF or dimethyl sulfoxide (B87167) (DMSO). The mixture is then subjected to microwave irradiation in a dedicated reactor. The high energy input rapidly heats the reaction mixture, significantly reducing the required reaction time and often improving yields by minimizing the formation of side products. nih.govresearchgate.net This method represents a more energy-efficient and rapid alternative to conventional heating. nih.gov
Reactivity and Mechanistic Investigations of N 6 Bromohexyl Phthalimide
Intermediate in Gabriel Synthesis
N-(6-Bromohexyl)phthalimide is a key intermediate in the Gabriel synthesis, a well-established method for preparing primary amines. In this context, the phthalimide (B116566) group acts as a protecting group for the amine functionality. The synthesis of 6-bromohexylamine can be achieved through the hydrazinolysis of this compound in ethanol (B145695), with yields reported between 65-70%. This reaction cleaves the phthalimide group, liberating the primary amine.
Synthesis of Functionalized Hexylamines
The reactivity of the bromo group allows for the introduction of various functional groups onto the hexyl chain. This makes this compound a versatile building block for creating a wide range of functionalized hexylamines after the deprotection of the phthalimide group. cymitquimica.com
Specific Applications
Synthesis of 6-amino-N-hexyl-1-naphthalenemethanamine: While a direct synthesis from this compound is not explicitly detailed in the provided search results, the compound's role as a precursor to 6-bromohexylamine is a critical first step. This intermediate can then undergo further reactions, such as alkylation with a suitable naphthalenemethanamine derivative, to form the target molecule.
Synthesis of Hexadecanamide, N-[6-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)hexyl]-: This synthesis showcases the utility of the amine precursor derived from this compound. After the formation of the primary amine via the Gabriel synthesis, it can be acylated with hexadecanoyl chloride to form the final amide product.
Synthetic Utility of N 6 Bromohexyl Phthalimide in Complex Molecule Synthesis
Role as a Synthetic Intermediate
N-(6-Bromohexyl)phthalimide is primarily used as a versatile synthetic intermediate or building block in organic synthesis. ontosight.aicymitquimica.com It effectively provides a 6-aminohexyl unit where the amino group is "protected" by the phthalimide (B116566) moiety. This protection prevents the amine from undergoing unwanted reactions while allowing the bromo-terminated end of the molecule to participate in various chemical reactions, such as nucleophilic substitutions or coupling reactions. cymitquimica.com
Applications in Organic Synthesis
A principal application of this compound is in the Gabriel synthesis of primary amines. vaia.comtardigrade.in The phthalimide group can be cleaved under specific conditions, typically using hydrazine (B178648) (hydrazinolysis) or acidic/basic hydrolysis, to liberate the primary amine. organic-chemistry.orgmasterorganicchemistry.com For instance, reacting this compound with hydrazine releases 6-bromohexylamine. This makes it a key precursor for introducing a 6-bromohexylamine or a protected 6-aminohexyl chain into a target molecule.
Applications in Medicinal Chemistry and Materials Science
In medicinal chemistry, this compound serves as a precursor for synthesizing various bioactive compounds and potential drug candidates. ontosight.aifishersci.fi The ability to introduce a flexible six-carbon linker with a terminal amine (after deprotection) is valuable for creating molecules that can interact with biological targets. Similarly, in materials science, it is used in the preparation of functionalized polymers and other advanced materials. ontosight.ai The bromo- and phthalimide- functionalities allow it to be incorporated into polymer chains or attached to surfaces to impart specific properties.
Green Chemistry Approaches to this compound Synthesis
The traditional synthesis of this compound, often involving the reaction of potassium phthalimide with 1,6-dibromohexane (B150918) in polar aprotic solvents like dimethylformamide (DMF), is effective but presents environmental and safety challenges. ontosight.airsc.org The pursuit of greener synthetic routes is an active area of research, focusing on alternative solvents, improved energy efficiency, and waste reduction.
Future research is likely to focus on:
Benign Solvents: Investigating the use of safer, more sustainable solvents such as ionic liquids, supercritical fluids, or bio-based solvents to replace conventional ones like DMF.
Catalytic Methods: Developing catalytic versions of the N-alkylation reaction that can proceed under milder conditions or with higher atom economy. This includes exploring phase-transfer catalysis to improve reaction efficiency in biphasic systems, thereby simplifying product isolation and minimizing solvent use.
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods. Research into optimizing microwave-assisted synthesis for N-alkylphthalimides could lead to more efficient and environmentally friendly production processes.
Solvent-Free Reactions: Exploring solid-state or melt-phase reactions between phthalimide salts and 1,6-dibromohexane could eliminate the need for solvents entirely, representing a significant step forward in green synthesis.
Development of Novel Catalytic Methods for its Transformations
The this compound molecule possesses two key reactive sites: the bromine atom, which is susceptible to nucleophilic substitution and cross-coupling reactions, and the phthalimide group itself. Emerging research is focused on leveraging modern catalytic methods to selectively transform this compound into more complex and valuable derivatives.
A significant trend is the use of transition metal catalysis for C-C and C-heteroatom bond formation. For instance, nickel-catalyzed cross-coupling reactions are emerging as powerful tools for the arylation of unactivated C(sp³)–H bonds. nih.gov While not yet demonstrated specifically for this compound, this technology could theoretically be adapted to functionalize the hexyl chain. Furthermore, recent advances in activating inert C-N bonds open up possibilities for transforming the phthalimide moiety itself under catalytic conditions. arkat-usa.org
Future research directions include:
Photoredox Catalysis: Utilizing light-driven catalytic cycles to enable previously challenging transformations of the alkyl bromide group under mild conditions.
Dual Catalysis: Combining photoredox catalysis with another catalytic cycle (e.g., nickel or copper) to achieve novel dicarbofunctionalization or other complex transformations of the hexyl chain. nih.gov
C-H Activation: Developing methods to selectively functionalize the C-H bonds along the hexyl chain, guided by the phthalimide group or another directing moiety, to build molecular complexity in a highly controlled manner.
Exploration of New Applications in Medicinal Chemistry and Materials Science
This compound serves as a crucial building block and linker in the synthesis of novel compounds for medicinal and materials science applications. ontosight.aicymitquimica.com Its bifunctional nature—a stable phthalimide group that can be a pharmacophore or a precursor to a primary amine, and a reactive bromohexyl chain for covalent attachment—makes it highly versatile.
In medicinal chemistry , phthalimide derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticonvulsant, and immunomodulatory effects. nih.gov The 6-bromohexyl chain allows for the conjugation of the phthalimide core to other molecules of interest, such as quinoline-oxadiazole scaffolds, to create hybrid molecules with potential dual-action therapeutic benefits, such as combined monoamine oxidase (MAO) and acetylcholinesterase (AChE) inhibition for neurodegenerative diseases. nih.govmdpi.com
In materials science , the rigid phthalimide unit and the flexible hexyl chain can be used to construct advanced polymers and functional materials. A significant emerging application is in the field of photovoltaics. Research has shown that this compound can be converted to its azide (B81097) analogue and used as an additive to treat the surface of perovskite films in solar cells. This treatment passivates defects and improves the efficiency and stability of the resulting devices. rsc.org
| Research Area | Application of this compound Derivative | Key Finding |
| Medicinal Chemistry | Synthesis of quinoline-oxadiazole-phthalimide hybrids. nih.govmdpi.com | Resulting compounds showed potent inhibition of MAO and AChE enzymes, relevant for treating Alzheimer's disease. |
| Materials Science | Used as a precursor for a surface treatment additive (OAN3) in perovskite solar cells. rsc.org | The additive passivated surface defects, leading to enhanced photovoltaic performance and device stability. |
Integration with Flow Chemistry and Automated Synthesis Platforms
To meet potential future demand and improve manufacturing efficiency and safety, the synthesis of this compound is a candidate for integration with modern production technologies like flow chemistry and automated synthesis.
Flow chemistry , where reactions are performed in continuous-flow reactors rather than in traditional batches, offers numerous advantages. Patented methods for the continuous production of other N-alkylphthalimides demonstrate the feasibility of this approach. google.comgoogle.com By pumping reagents through heated tubes or reactors, flow chemistry allows for better control over reaction parameters (temperature, pressure, and time), leading to higher yields, improved purity, and enhanced safety, particularly for highly exothermic reactions. google.com This methodology could be directly applied to the reaction between phthalic anhydride (B1165640) and a 6-bromohexylamine precursor or the reaction of a phthalimide salt with 1,6-dibromohexane.
Automated synthesis platforms combine robotics with chemical artificial intelligence to perform multi-step syntheses with minimal human intervention. nih.gov Such systems can be programmed to carry out the synthesis, work-up, and purification of this compound and its subsequent derivatives. This approach is invaluable for rapidly creating libraries of related compounds for screening in drug discovery or materials development, accelerating the pace of research and innovation. nih.gov
Applications of N 6 Bromohexyl Phthalimide and Its Derivatives in Research
Linker for PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that can induce the degradation of specific target proteins. explorationpub.com A PROTAC consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker's length, rigidity, and chemical nature are critical for the PROTAC's efficacy. explorationpub.comnih.gov N-(6-Bromohexyl)phthalimide can be used to introduce a flexible six-carbon (hexyl) linker into PROTAC structures. The bromohexyl portion can be used to attach to one part of the PROTAC, while the phthalimide-protected amine can be deprotected and coupled to the other part, providing a straightforward method for incorporating a common linker length.
Component of Chemical Probes
Chemical probes are small molecules used to study and manipulate biological systems. The properties of this compound make it a useful component in the design of such probes. The bromohexyl chain can serve as a reactive handle for attaching the probe to a biomolecule of interest, while the phthalimide (B116566) end can be modified to incorporate a reporter group, such as a fluorophore or a biotin (B1667282) tag, after deprotection of the amine. This allows for the creation of probes for various applications, including protein labeling and activity-based protein profiling.
Conclusion
N-(6-Bromohexyl)phthalimide is a fundamentally important bifunctional molecule in organic and medicinal chemistry. Its straightforward synthesis and dual reactivity—a stable phthalimide (B116566) group and a reactive alkyl bromide—make it an exceptionally versatile intermediate. While it serves as a valuable precursor for primary amines and other complex molecules, its most impactful, contemporary role is as a linker component in the rational design of PROTACs. The continued exploration of this compound in the synthesis of targeted protein degraders and other novel therapeutic agents highlights its enduring significance in the advancement of drug discovery.
Q & A
Q. What are the standard synthetic routes for preparing N-(6-Bromohexyl)phthalimide, and how can reaction conditions be optimized for higher yields?
this compound is typically synthesized via nucleophilic substitution between phthalimide and 1,6-dibromohexane in the presence of a base (e.g., Na₂CO₃ or K₂CO₃) (Figure 1). Key optimization parameters include:
- Solvent choice : Polar aprotic solvents like DMF or DMSO enhance reactivity by stabilizing the transition state .
- Temperature : Elevated temperatures (80–100°C) reduce reaction time but may increase side reactions (e.g., elimination).
- Stoichiometry : A 1:1 molar ratio of phthalimide to 1,6-dibromohexane minimizes byproducts like bis-alkylated species.
- Purification : Recrystallization from ethanol/water mixtures (4:1 v/v) improves purity (>95%) .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Key characterization methods include:
- ¹H/¹³C NMR : Phthalimide aromatic protons (δ 7.6–7.8 ppm), methylene protons adjacent to Br (δ 3.4–3.6 ppm), and bromoalkyl chain integration .
- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 297 [M]⁺ and fragment ions at m/z 160 (phthalimide) confirm structure .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect residual phthalimide .
Q. How can researchers address solubility challenges during purification of this compound?
The compound’s low water solubility necessitates:
- Recrystallization : Use mixed solvents (e.g., ethanol/water) to balance solubility and yield .
- Column chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent separates unreacted dibromohexane .
- Alternative solvents : Dichloromethane or THF dissolves the compound during workup but requires careful evaporation to avoid decomposition.
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromine substituent in this compound during nucleophilic substitution?
The C-Br bond undergoes SN2 displacement due to:
- Steric accessibility : The linear hexyl chain minimizes steric hindrance compared to shorter analogs (e.g., N-(4-Bromobutyl)phthalimide) .
- Electronic effects : Electron-withdrawing phthalimide group polarizes the C-Br bond, enhancing electrophilicity.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize the transition state, accelerating substitution .
Controlled studies show that iodide or azide nucleophiles proceed with >80% yield under mild conditions (50°C, 6h) .
Q. How can computational modeling predict electronic and steric effects influencing this compound’s reactivity?
Density Functional Theory (DFT) calculations reveal:
- Electrostatic potential maps : High electron density at the phthalimide carbonyl groups directs nucleophilic attack toward the bromoalkyl chain .
- Transition state analysis : Activation energies for SN2 reactions correlate with alkyl chain length (C6 > C4 due to increased flexibility) .
- Solvent modeling : COSMO-RS simulations predict DMF as optimal for stabilizing charged intermediates .
Q. What strategies resolve contradictions in reported reaction yields when using this compound in multi-step syntheses?
Discrepancies often arise from:
- Moisture sensitivity : Hydrolysis of the C-Br bond in humid conditions reduces yields. Use anhydrous solvents and inert atmospheres .
- Byproduct formation : Competing elimination (e.g., HBr release) is mitigated by lower temperatures (≤60°C) and weaker bases (NaHCO₃ vs. NaOH) .
- Purification losses : Optimize column chromatography (e.g., gradient elution) to recover >90% product .
Q. How does the bromoalkyl chain length (C4 vs. C6) in phthalimide derivatives impact their physicochemical properties?
Comparative studies of N-(n-Bromoalkyl)phthalimides show:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
